PQCA

説明

PQCA is a muscarinic M1 receptor positive allosteric modulator. This compound improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque. this compound demonstrates robust efficacy in rodent and nonhuman primate (NHP) cognition assays. This compound Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys. This compound attenuates learning and memory deficits in the Tg2576 Alzheimer's disease mouse model. This compound may be potential useful in finding new drugs for patients with Alzheimer's diseases

作用機序

Target of Action

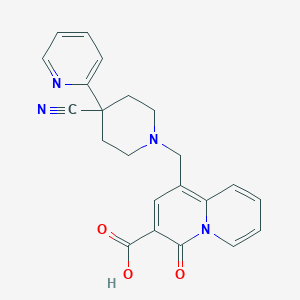

The primary target of 1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid, also known as MSD-M1PAM, is the CHRM1 protein . This protein belongs to the GPCR (G Protein-Coupled Receptors) family, which plays a crucial role in transmitting signals across the cell membrane.

Mode of Action

1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid acts as a positive allosteric modulator . This means that it enhances the response of the CHRM1 receptor to its natural ligand, thereby amplifying the signal transduction process.

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion . These factors greatly influence the bioavailability of a drug, which is the proportion of the drug that enters the circulation and is able to have an active effect.

生化学分析

Biochemical Properties

MSD-M1PAM plays a crucial role in biochemical reactions. It interacts with the M1 muscarinic receptor, a protein predominantly expressed in the brain regions involved in cognition . The interaction between MSD-M1PAM and the M1 muscarinic receptor is of a positive allosteric nature, meaning that MSD-M1PAM enhances the receptor’s response to its ligand .

Cellular Effects

MSD-M1PAM has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by selectively activating the M1 receptor, which is expected to boost cognitive performance . This selective activation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of MSD-M1PAM involves its binding interactions with the M1 muscarinic receptor. As a positive allosteric modulator, MSD-M1PAM enhances the receptor’s response to its ligand, leading to increased activation of the receptor . This can result in changes in gene expression and potentially influence enzyme activity.

Temporal Effects in Laboratory Settings

It is known that MSD-M1PAM can attenuate scopolamine-induced deficits in novel object recognition in rat, self-ordered spatial search in cynomolgus macaque, and the object retrieval detour task in rhesus macaque .

Dosage Effects in Animal Models

The effects of MSD-M1PAM vary with different dosages in animal models. Beneficial effects in assays and species were observed at similar plasma drug concentrations

Metabolic Pathways

Given its interaction with the M1 muscarinic receptor, it is likely involved in pathways related to neurotransmission and cognitive function .

Transport and Distribution

Given its role as a positive allosteric modulator of the M1 muscarinic receptor, it is likely that it interacts with transporters or binding proteins that facilitate its movement to the receptor site .

Subcellular Localization

The subcellular localization of MSD-M1PAM is likely to be in regions where the M1 muscarinic receptor is present, given its role as a positive allosteric modulator of this receptor

生物活性

PQCA (1-(4-(2-(2-(4-(trifluoromethyl)phenyl)-2-oxoethyl)-1-piperidinyl)-1H-pyrazol-3-yl)-1H-pyrazol-3-yl)ethanone) is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (mAChR). This compound has garnered attention in recent research for its potential therapeutic applications, particularly in cognitive enhancement and treatment of neurodegenerative disorders such as Alzheimer's disease.

This compound functions by binding to the M1 mAChR, leading to enhanced receptor activity. This modulation results in increased intracellular signaling through pathways involving phospholipase C (PLC), which subsequently raises intracellular calcium levels and enhances synaptic plasticity. The implications of this activity are significant for cognitive functions, including learning and memory.

Key Biological Pathways Involved:

- Phospholipase C Activation : Increases intracellular calcium levels.

- Cognitive Enhancement : Modulates synaptic plasticity, which is crucial for learning and memory.

In Vitro Studies

Research has demonstrated that this compound significantly enhances cognitive functions in various preclinical models. For example, studies have shown that this compound improves performance in tasks assessing memory and learning, indicating its potential as a treatment for cognitive deficits associated with Alzheimer's disease.

In Vivo Studies

In animal models, this compound administration led to notable improvements in behavioral tasks related to cognition. In a study involving aged rats, this compound enhanced performance in the Morris water maze test, a standard measure of spatial learning and memory.

| Study Type | Model | Outcome |

|---|---|---|

| In Vitro | Neuronal cultures | Increased synaptic plasticity |

| In Vivo | Aged rats | Improved performance in cognitive tasks |

Case Study 1: Alzheimer’s Disease

A Phase III clinical trial investigated the effects of this compound on patients with Alzheimer's disease. The results indicated that patients receiving this compound exhibited a significant reduction in behavioral disturbances, such as agitation and aggression, compared to the placebo group. This suggests that this compound may not only enhance cognition but also improve overall behavioral symptoms associated with Alzheimer's.

Case Study 2: Schizophrenia

Another clinical investigation focused on the use of this compound as an adjunct treatment for schizophrenia. Patients reported improvements in cognitive symptoms, highlighting this compound's potential utility beyond neurodegenerative diseases.

Research Findings

Recent studies have provided robust evidence supporting the efficacy of this compound:

- Enhanced Cognitive Function : this compound has been shown to improve cognitive function across multiple preclinical species and cognitive domains.

- Safety Profile : Clinical trials have indicated a favorable safety profile for this compound, with minimal adverse effects reported.

Summary of Findings

科学的研究の応用

Cognitive Enhancement

PQCA has been extensively studied for its effects on cognitive performance. Research indicates that this compound improves cognition in both rodent and non-human primate models. This is particularly relevant in the context of Alzheimer's disease, where cognitive deficits are prevalent.

Key Findings:

- This compound was tested alongside scopolamine, a muscarinic receptor antagonist, which typically impairs cognitive function. In studies involving non-human primates, this compound successfully attenuated these deficits, demonstrating its potential as a cognitive enhancer .

- In experiments with Tg2576 transgenic mice, which model Alzheimer's disease pathology, this compound significantly improved recognition memory. The compound was found to reverse cognitive deficits similar to those observed with donepezil, a standard treatment for Alzheimer's .

Therapeutic Potential in Alzheimer's Disease

The therapeutic implications of this compound in treating Alzheimer's disease are noteworthy. Current treatments primarily involve acetylcholinesterase inhibitors (AChEIs), which often lead to gastrointestinal side effects. In contrast, this compound has been shown to enhance cognitive function without these adverse effects.

Comparative Analysis:

| Compound | Effect on Cognition | Gastrointestinal Side Effects |

|---|---|---|

| This compound | Significant improvement in cognition | None observed |

| Donepezil | Improvement in cognition | Significant side effects |

| Xanomeline | Improvement in cognition | Significant side effects |

This table highlights that this compound may offer a more favorable therapeutic window compared to existing treatments .

Case Studies

Several studies have documented the efficacy of this compound:

- Rodent Models : In rodent studies, this compound significantly improved performance on tasks assessing memory and learning capabilities when compared to control groups receiving scopolamine .

- Non-Human Primates : A study involving rhesus macaques demonstrated that this compound could mitigate scopolamine-induced cognitive deficits while not causing gastrointestinal disturbances at effective doses .

- Transgenic Mouse Models : In Tg2576 mice, this compound not only improved recognition memory but also showed enhanced efficacy when combined with donepezil, suggesting potential for combination therapies in clinical settings .

特性

IUPAC Name |

1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c23-15-22(19-6-1-3-9-24-19)7-11-25(12-8-22)14-16-13-17(21(28)29)20(27)26-10-4-2-5-18(16)26/h1-6,9-10,13H,7-8,11-12,14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJRVASUFIDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。